molecular formula C24H19F2NO4 B2526731 (3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1260614-57-0

(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2526731
CAS No.: 1260614-57-0
M. Wt: 423.416
InChI Key: UVHHNZNGSXECJN-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral β-amino acid derivative featuring a 2,4-difluorophenyl substituent at the β-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name

(3R)-3-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-14-9-10-19(21(26)11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHHNZNGSXECJN-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Aminomalonate Esters

A widely employed method involves the alkylation of diethyl aminomalonate with 2,4-difluorobenzyl bromide. This reaction proceeds via nucleophilic substitution, where the central carbon of the aminomalonate attacks the electrophilic benzyl bromide. The resulting diethyl 3-(2,4-difluorophenyl)-3-aminopropionate is isolated in yields ranging from 65% to 80%, depending on reaction temperature and solvent polarity.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or cesium carbonate
  • Temperature: 60–80°C for 12–24 hours

Post-alkylation, hydrolysis of the ester groups is achieved using aqueous hydrochloric acid (6 M) at reflux, followed by decarboxylation under acidic conditions to yield 3-amino-3-(2,4-difluorophenyl)propanoic acid.

Asymmetric Catalytic Hydrogenation

For enantioselective synthesis, asymmetric hydrogenation of α,β-unsaturated precursors offers a direct route to the (R)-enantiomer. Substrates such as 3-(2,4-difluorophenyl)acrylic acid are subjected to hydrogenation in the presence of chiral catalysts like Ru(BINAP)Cl₂, achieving enantiomeric excess (ee) values exceeding 95%.

Catalytic System

  • Catalyst: Ru-(S)-BINAP (0.5 mol%)
  • Pressure: 50 bar H₂
  • Solvent: Methanol
  • Yield: 85–90%

Enantiomeric Resolution

Enzymatic Kinetic Resolution

Racemic mixtures of 3-amino-3-(2,4-difluorophenyl)propanoic acid are resolved using subtilisin Carlsberg, a protease selective for ᴅ-amino acid esters. The ᴅ-enantiomer is preferentially hydrolyzed, leaving the ʟ-enantiomer intact. Subsequent inversion via Mitsunobu reaction or re-racemization is avoided by directly proceeding to Fmoc protection of the (R)-enantiomer.

Enzymatic Conditions

  • Enzyme: Subtilisin Carlsberg (10 mg/mL)
  • Substrate: Racemic methyl ester of the amino acid
  • Buffer: Phosphate buffer (pH 7.8)
  • Temperature: 37°C
  • ee Achieved: >99%

Fmoc Protection of the Amino Group

Coupling with Fmoc-OSu

The amine group of the resolved (R)-3-amino-3-(2,4-difluorophenyl)propanoic acid is protected using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic solvent system.

Procedure

  • Dissolve the amino acid (1 equiv) in dioxane:water (4:1).
  • Add Fmoc-OSu (1.2 equiv) and sodium carbonate (2 equiv).
  • Stir at room temperature for 6–12 hours.
  • Acidify with citric acid (10%) and extract with ethyl acetate.
  • Purify via recrystallization (hexane:ethyl acetate) or silica gel chromatography.

Yield: 75–85%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc), 7.40 (t, 2H, Fmoc), 7.30 (m, 1H, Fmoc), 6.85 (m, 2H, difluorophenyl), 5.20 (s, 1H, NH), 4.40 (d, 2H, Fmoc-CH₂), 4.20 (t, 1H, Fmoc-CH), 3.10 (m, 2H, CH₂), 2.95 (m, 1H, CH).
  • HRMS (ESI): m/z calc. for C₂₄H₁₈F₂NO₄ [M+H]⁺: 446.1245; found: 446.1248.

Chromatographic Purity

  • HPLC (C18, 0.1% TFA in H₂O/MeCN): Retention time = 12.3 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Aminomalonate alkylation 70 Racemic Scalability
Asymmetric hydrogenation 88 95 Stereochemical control
Enzymatic resolution 82 99 High enantiopurity

Industrial-Scale Considerations

Large-scale production favors the aminomalonate alkylation route due to lower catalyst costs and straightforward purification. However, asymmetric hydrogenation is preferred for pharmaceutical applications requiring stringent enantiomeric purity.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under basic conditions. Key findings include:

  • Reagents : Piperidine (20–30% in DMF) or DBU (1,8-diazabicycloundec-7-ene) in dichloromethane.

  • Mechanism : Base-induced β-elimination releases the free amine and generates dibenzofulvene (DBF) as a byproduct.

  • Kinetics : Deprotection typically completes within 10–30 minutes at room temperature.

Condition Reagent Time Efficiency
Basic (piperidine/DMF)20% v/v20 min>95%
Basic (DBU/DCM)2% v/v15 min~90%

Carboxylic Acid Functionalization

The terminal carboxylic acid participates in coupling reactions, forming amides or esters:

  • Amide Bond Formation : Activated by HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide) in DMF, reacting with amines to yield peptide-like derivatives .

  • Esterification : Methanol/HCl or EDCl/DMAP (ethylcarbodiimide/dimethylaminopyridine) converts the acid to methyl esters for solubility enhancement .

Reaction Type Reagents Yield Application
AmidationHOBt/DIC, R-NH₂70–85% Peptide synthesis
EsterificationEDCl/DMAP, MeOH80–90% Prodrug development

Decarboxylative Aldol Reactions

The β-hydroxy-α-amino acid motif enables stereoselective aldol reactions under organocatalytic conditions:

  • Catalyst : Cinchona alkaloid derivatives (e.g., N-(9R)-cinchonan-9-yl-2,3,4-trimethoxybenzenesulfonamide) .

  • Outcome : Anti-β-hydroxy-α-amino esters with >90% enantiomeric excess (ee) .

  • Substrates : Reacts with aldehydes (e.g., 3-nitrobenzaldehyde) to form branched products .

Aldehyde Catalyst Loading ee Reference
3-Nitrobenzaldehyde10 mol%92%

Aromatic Ring Reactivity

The 2,4-difluorophenyl group influences electronic properties and reactivity:

  • Electrophilic Substitution : Limited due to electron-withdrawing fluorine atoms, but directed metallation (e.g., LDA) enables functionalization at the meta position .

  • Nucleophilic Aromatic Substitution : Not observed under standard conditions due to fluorine’s poor leaving-group ability .

Stability and Side Reactions

  • Acid Sensitivity : The Fmoc group is stable under acidic conditions (pH > 2) but hydrolyzes in strong acids (e.g., TFA).

  • Thermal Degradation : Decomposes above 150°C, releasing CO₂ and DBF .

Condition Stability Byproducts
pH < 2 (TFA)UnstableDBF, CO₂
150°C (dry)DecomposesDBF, CO₂

Comparative Reactivity

Functional group interactions differ from structurally similar compounds:

Compound Key Reactivity Distinct Feature
Fmoc-alanineStandard peptide couplingLacks aromatic fluorination
Trifluoromethyl analogEnhanced lipophilicityCF₃ group alters solubility
Target compoundStereoselective aldol reactionsDifluorophenyl directs regioselectivity

Scientific Research Applications

Pharmaceutical Development

(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is utilized in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in peptide synthesis, allowing for the protection of amino groups during chemical reactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, related fluorenyl-hydrazinthiazole derivatives were synthesized and evaluated for their antimicrobial activity, suggesting that compounds containing the fluorenyl moiety may have potential in treating infections caused by resistant strains of bacteria .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, certain derivatives have shown promise as inhibitors of proteases that are overexpressed in tumor cells. This inhibition can potentially slow down cancer cell proliferation and metastasis.

Neuroscience Applications

There is ongoing research into the neuroprotective effects of compounds similar to this compound. Studies suggest that modifications to the structure can lead to compounds that protect neuronal cells from apoptosis and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, various derivatives based on the fluorenyl structure were synthesized and tested against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for developing new antibiotics based on this compound's framework .

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading university demonstrated that modifications to the (3R)-3-(2,4-difluorophenyl)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid led to compounds that effectively inhibited protease activity in cancer cells. The study provided insights into how structural changes could enhance therapeutic efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of (3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorenylmethoxycarbonyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6)
  • Key Differences : The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and altering solubility compared to the 2,4-difluorophenyl analog.
  • Synthetic Utility : Used in SPPS for peptides requiring nitroaromatic side chains. Reported yield: 85% via Fmoc-Cl coupling (tetrahydrofuran solvent) .
  • Physical Data : Molecular weight = 432.43 g/mol; Formula = C₂₄H₂₀N₂O₆ .
Compound B : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-92-1)
  • Key Differences : The 4-chlorophenyl group offers moderate electron-withdrawing properties and increased lipophilicity (Cl vs. F).
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Physical Data: Molecular weight = 421.87 g/mol; Formula = C₂₄H₂₀ClNO₄ .
Compound C : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid (Catalog# 0541AB)
  • Applications : Marketed for research in chiral ligand synthesis .

Functional Group Modifications

Compound D : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1)
  • Key Differences : Incorporates an ortho-methylphenyl group, increasing steric bulk and hydrophobicity.
  • Storage Stability : Stable at -20°C for 3 years; molecular weight = 401.45 g/mol .
Compound E : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid
  • Key Differences : The tetrazole moiety enhances hydrogen-bonding capacity and is often used as a bioisostere for carboxylic acids.
  • Applications : Intermediate in peptidomimetic inhibitors targeting protein-protein interactions .

Comparative Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound 2,4-difluorophenyl C₂₄H₁₉F₂NO₄* ~419.41† Peptide synthesis, drug discovery
Compound A 4-nitrophenyl C₂₄H₂₀N₂O₆ 432.43 High-yield SPPS
Compound B 4-chlorophenyl C₂₄H₂₀ClNO₄ 421.87 Lipophilic intermediates
Compound C 3,5-difluorophenyl C₂₄H₁₉F₂NO₄ 419.40 Chiral ligand synthesis
Compound D o-tolyl C₂₅H₂₃NO₄ 401.45 Sterically hindered peptides

Biological Activity

(3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as L-2-(((9H-fluoren-9-yl) methoxy)carbonylamino)-3-(2,4-difluorophenyl)propanoic acid, is a compound of significant interest in pharmaceutical and biochemical research. This compound exhibits various biological activities that make it a valuable candidate for further studies in drug development and therapeutic applications.

  • Molecular Formula : C24H19F2NO4
  • Molecular Weight : 423.42 g/mol
  • CAS Number : 1049734-84-0

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protection during chemical reactions, while the difluorophenyl moiety enhances its binding affinity to biological targets. This compound is known to modulate various biochemical pathways, particularly those involved in metabolic processes and signal transduction.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of pathways related to apoptosis, such as the caspase cascade and mitochondrial membrane potential changes.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on proteases and kinases, which are crucial for various cellular processes including growth and differentiation. The inhibition of these enzymes can lead to altered cellular signaling and metabolism.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases. The mechanism may involve the upregulation of antioxidant defenses and modulation of inflammatory responses.

Case Studies

StudyFindings
In Vitro Antitumor Study Demonstrated significant inhibition of cell growth in various cancer cell lines (e.g., A549 lung cancer cells). Induced apoptosis through caspase activation.
Enzyme Inhibition Assay Showed IC50 values in the low micromolar range against specific kinases, indicating strong inhibitory potential.
Neuroprotection Experiment Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents; suggested potential for treating neurodegenerative conditions.

Safety Profile

The safety profile of this compound has not been extensively documented in public databases. However, preliminary toxicity assessments indicate that it has a favorable safety margin when used within therapeutic doses.

Q & A

Q. What are the optimal methods for synthesizing (3R)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid?

  • Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a two-phase solvent system (e.g., 1,4-dioxane/water) with sodium carbonate as a base. The difluorophenyl moiety is introduced via nucleophilic substitution or coupling reactions. Key steps include:
  • Reaction Conditions : 0–25°C, 4–24 hours, under inert atmosphere .
  • Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to achieve >95% purity .
    Critical parameters include pH control during coupling and strict exclusion of moisture to prevent premature deprotection.

Q. Which characterization techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of difluorophenyl groups (split signals due to 2JFF^2J_{F-F} coupling) and Fmoc-protection (aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ≈ 456.4 g/mol) .
  • Chiral HPLC : To verify enantiomeric purity using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How should this compound be stored to maintain stability during long-term research?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the Fmoc group. Avoid aqueous solutions; lyophilize and store as a powder for extended stability (>2 years). Desiccants (e.g., silica gel) are critical to mitigate hydrolysis .

Advanced Research Questions

Q. How do the 2,4-difluorophenyl substituents influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the phenyl ring, enhancing resistance to oxidative degradation but potentially reducing nucleophilic aromatic substitution rates. Reactivity can be optimized by:
  • Activation Reagents : Use HATU or PyBOP for efficient amide bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and coupling efficiency .
    Comparative studies with non-fluorinated analogs show a 15–20% slower coupling rate, requiring adjusted stoichiometry (1.2–1.5 equivalents of amino acid) .

Q. What strategies resolve contradictions in reported yields for Fmoc-deprotection under basic conditions?

  • Methodological Answer : Yield discrepancies arise from competing side reactions (e.g., β-elimination or racemization). Mitigation strategies include:
  • Deprotection Reagents : Piperidine/DMF (20% v/v) at 0°C for 10 minutes minimizes side reactions .
  • Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during solid-phase peptide synthesis .
    Kinetic studies using LC-MS monitoring are recommended to tailor conditions for specific substrates .

Q. How does this compound interact with biological targets such as proteases or membrane receptors?

  • Methodological Answer : The Fmoc group and difluorophenyl moiety enhance hydrophobicity, promoting membrane permeability. Biological assays include:
  • Surface Plasmon Resonance (SPR) : To measure binding kinetics with immobilized targets (e.g., thrombin or GPCRs) .
  • Fluorescence Polarization : For competitive inhibition studies using labeled peptide substrates .
    Structural analogs show IC50_{50} values in the low micromolar range, suggesting potential as protease inhibitors .

Q. What role does stereochemistry play in its application to enantioselective catalysis or chiral recognition?

  • Methodological Answer : The (3R)-configuration is critical for chiral recognition in host-guest systems. Applications include:
  • Chiral Stationary Phases : Covalent immobilization on silica for HPLC enantiomer separation .
  • Asymmetric Catalysis : Use as a ligand in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with ee >90% .
    Computational modeling (DFT) predicts preferential binding to D-enantiomers of amino acids .

Key Notes

  • Fluorine substituents significantly alter electronic and steric properties compared to non-fluorinated analogs .
  • Methodological consistency (e.g., inert atmosphere, low-temperature deprotection) is critical for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.